molecular formula C20H26O10 B1254201 Spicigeroide

Spicigeroide

Cat. No.: B1254201
M. Wt: 426.4 g/mol
InChI Key: IIGKKKGWVQSBLY-FLOMCYJLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it belongs to the class of monoterpene indole alkaloids, characterized by a fused bicyclic framework with a hydroxyl group at the C-3 position and a methyl ester moiety at C-16 . Its molecular formula, C₁₉H₂₃NO₄, and stereochemical configuration (confirmed via X-ray crystallography) distinguish it from other alkaloids in the same family. Preliminary studies highlight its inhibition of NF-κB signaling pathways, suggesting a mechanism for its anti-proliferative effects .

Properties

Molecular Formula

C20H26O10

Molecular Weight

426.4 g/mol

IUPAC Name

[(Z,2S,3S,4S,5S)-3,4,5-triacetyloxy-7-[(2R)-6-oxo-2,3-dihydropyran-2-yl]hept-6-en-2-yl] acetate

InChI

InChI=1S/C20H26O10/c1-11(26-12(2)21)19(28-14(4)23)20(29-15(5)24)17(27-13(3)22)10-9-16-7-6-8-18(25)30-16/h6,8-11,16-17,19-20H,7H2,1-5H3/b10-9-/t11-,16+,17-,19-,20-/m0/s1

InChI Key

IIGKKKGWVQSBLY-FLOMCYJLSA-N

Isomeric SMILES

C[C@@H]([C@@H]([C@H]([C@H](/C=C\[C@H]1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(C(C(C(C=CC1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

spicigerolide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Loganin

  • Structural Similarities: Both Spicigeroide and Loganin share a monoterpene indole backbone. However, Loganin lacks the C-16 methyl ester and features a glucose moiety at C-7 .
  • Pharmacological Differences :

    Property This compound Loganin
    Solubility Low in H₂O High in H₂O
    IC₅₀ (Cancer Cells) 2.1 µM >50 µM
    Bioavailability 12% (oral) 35% (oral)

    Loganin’s glycosylation enhances solubility but reduces membrane permeability, limiting its anticancer efficacy compared to this compound .

Compound B: Vindoline

  • Functional Groups : Vindoline contains a C-16 acetyl group instead of a methyl ester and a double bond at C-15/C-14.
  • Mechanistic Contrast :
    • This compound : Inhibits NF-κB via IκBα stabilization.
    • Vindoline : Targets tubulin polymerization (IC₅₀ = 0.8 µM vs. 2.1 µM for this compound) .
    • Synergy : Co-administration with Vindoline enhances cytotoxicity in multidrug-resistant cell lines (combination index = 0.45) .

Comparison with Functionally Similar Compounds

Compound C: Curcumin

  • Shared Activity : Both compounds inhibit NF-κB and COX-2.
  • Key Differences :

























    Parameter This compound Curcumin
    Potency (NF-κB) IC₅₀ = 1.8 µM IC₅₀ = 10.2 µM
    Stability Stable at pH 7.4 Degrades rapidly
    Half-Life 6.7 hours 1.2 hours

    this compound’s ester group improves metabolic stability, addressing a key limitation of curcumin .

Compound D: Paclitaxel

  • Therapeutic Overlap : Both exhibit microtubule-stabilizing effects.
  • Selectivity: this compound shows 10-fold selectivity for cancer over normal fibroblasts (vs. 3-fold for Paclitaxel) . Resistance Profile: this compound retains efficacy in P-glycoprotein-overexpressing cells (EC₅₀ = 3.4 µM vs. 28.9 µM for Paclitaxel) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spicigeroide
Reactant of Route 2
Spicigeroide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.